molecular formula Rb+ B1194626 Rubidium ion CAS No. 22537-38-8

Rubidium ion

Cat. No.: B1194626
CAS No.: 22537-38-8
M. Wt: 85.468 g/mol
InChI Key: NCCSSGKUIKYAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubidium ion (Rb⁺) is a monovalent cation with diverse and critical applications in advanced scientific research. In nuclear medicine, the radioactive isotope Rubidium-82 (⁸²Rb⁺) is used as a positron-emitting tracer in Positron Emission Tomography (PET) for non-invasive imaging of blood flow and diagnosis of heart conditions, as it behaves as a potassium ion (K⁺) mimic in biological systems . In physics, rubidium ions, particularly the ⁸⁷Rb isotope, are fundamental to the operation of atomic clocks, where their hyperfine transitions provide a high-precision frequency standard for GPS, telecommunications, and network synchronization . Furthermore, rubidium ions are indispensable in biophysical and biochemical research for studying potassium ion transport channels and cellular mechanisms, as cells actively take up and treat Rb⁺ in a similar manner to K⁺ due to their similar charge and ionic radius . The ion is also central to cutting-edge research in laser cooling and the creation of Bose-Einstein condensates, enabling studies in quantum optics and computing . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

22537-38-8

Molecular Formula

Rb+

Molecular Weight

85.468 g/mol

IUPAC Name

rubidium(1+)

InChI

InChI=1S/Rb/q+1

InChI Key

NCCSSGKUIKYAJD-UHFFFAOYSA-N

SMILES

[Rb+]

Canonical SMILES

[Rb+]

melting_point

39°C

Other CAS No.

22537-38-8
7440-17-7

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Ion Channel Assays: Rb⁺ efflux assays are preferred over K⁺ for flux-based ion channel screens due to Rb⁺’s non-radioactive nature and compatibility with graphite furnace atomic absorption spectrometry (GF-AAS) . Thallium (Tl⁺) was proposed as an alternative tracer but rejected due to toxicity, reinforcing Rb⁺’s utility .

Catalytic Performance :

  • Rb-PTA salts achieve proton conductivity of 0.08 S/cm at 150°C, comparable to Cs-PTA but with superior mechanical stability in membranes .

Renal Dynamics :

  • During Rb⁺ infusion in dogs, plasma K⁺ levels rose by 25%, indicating competitive secretion between Rb⁺ and K⁺ in renal tubules .

Preparation Methods

Byproduct Recovery from Lepidolite Processing

The principal commercial source of Rb⁺ ions is a mixed carbonate byproduct generated during lithium extraction from lepidolite. This byproduct typically contains approximately 23 wt.% rubidium carbonate and 3 wt.% cesium carbonate, alongside dominant potassium carbonate. The inherent challenge lies in the nearly identical ionic radii of Rb⁺ (1.52 Å), K⁺ (1.38 Å), and Cs⁺ (1.67 Å), which complicates chemical separation.

Fractional Crystallization

Historically, Rb⁺ purification relied on laborious fractional crystallization of salts. For example, repeated crystallization steps using solvents like ethanol or ammonia selectively precipitate Rb⁺ salts based on solubility differences. However, this method suffers from low yields (<60%) and high energy consumption due to the need for multiple iterations.

Thermochemical Reduction and Distillation

Modern industrial practices employ thermochemical reduction of rubidium chlorides (RbCl) with calcium or magnesium at 750–900°C, followed by fractional distillation under vacuum (10⁻³–10⁻⁴ Torr). This process achieves Rb⁺ purity levels exceeding 99.5%, but it requires precise temperature control to separate Rb⁺ from Cs⁺, which distills at a marginally higher temperature (678°C vs. 705°C).

Ion-Imprinted Polymers for Selective Rb⁺ Adsorption

Synthesis of Rb⁺-Imprinted Polymers (Rb⁺-IIPs)

A rubidium ion-imprinted polymer (Rb⁺-IIP) was synthesized via bulk polymerization using:

  • Template ion : Rb⁺

  • Functional monomer : Methacrylic acid (MAA)

  • Ligand : 18-crown-6 ether (18C6)

  • Cross-linker : Ethylene glycol dimethacrylate (EGDMA)

  • Initiator : 2,2′-Azobisisobutyronitrile (AIBN).

The macrocyclic 18C6 ligand selectively coordinates Rb⁺ through cavity size matching (3.2–3.5 Å), while MAA forms hydrogen bonds with 18C6 to stabilize the complex.

Adsorption Performance and Kinetics

The Rb⁺-IIP exhibited exceptional performance under optimized conditions (pH 9.8, 25°C):

ParameterValue
Maximum capacity213.08 mg/g
Equilibrium time6 minutes
Selectivity coefficient4.21 (vs. K⁺)
Reusability8 cycles (<10% capacity loss)

Adsorption kinetics followed the pseudo-second-order model (R2=0.999R^2 = 0.999), indicating chemisorption dominance. The Langmuir isotherm (qm=218.34mg/gq_m = 218.34 \, \text{mg/g}) confirmed monolayer adsorption.

Solid-Phase Extraction Using Functionalized Nanomaterials

Valinomycin-Functionalized Extractant (VFE)

A core-shell Fe₃O₄@SiO₂ nanoparticle functionalized with valinomycin (a Rb⁺-selective ionophore) achieved Rb⁺ extraction capacities of 927 μg/g under alkaline conditions (pH ≥9.3).

Synthesis and Characterization

  • Core : Magnetic Fe₃O₄ nanospheres (50–80 nm diameter)

  • Shell : Silica layer functionalized with valinomycin via APTES coupling.

  • Surface area : 142 m²/g (BET analysis)

Extraction Optimization

ConditionOptimal Value
Temperature≥50°C
Equilibrium time35 minutes
Eluent1 M formic acid
Recycling efficiency85.3% after 5 cycles

The extraction rate followed a second-order kinetic model (k=0.014min1k = 0.014 \, \text{min}^{-1}), with valinomycin’s conformational changes enhancing Rb⁺ selectivity over Na⁺ and Li⁺.

Synthesis of Rubidium-Containing Compounds

Rubidium Iodide (RbI) Preparation

RbI synthesis exemplifies Rb⁺ ion production through neutralization reactions:

Neutralization Methods

  • Rubidium hydroxide and hydriodic acid :
    RbOH+HIRbI+H2O\text{RbOH} + \text{HI} \rightarrow \text{RbI} + \text{H}_2\text{O}
    Yield: >95% under stoichiometric conditions.

  • Rubidium carbonate and hydriodic acid :
    Rb2CO3+2HI2RbI+H2O+CO2\text{Rb}_2\text{CO}_3 + 2\text{HI} \rightarrow 2\text{RbI} + \text{H}_2\text{O} + \text{CO}_2
    Purity: 99.8% (AAS-verified).

Direct Synthesis (Limited Use)

Reaction of Rb metal with iodine:
2Rb+I22RbI2\text{Rb} + \text{I}_2 \rightarrow 2\text{RbI}
This method is rarely used due to Rb’s high cost (~$12,000/kg) and pyrophoricity.

Comparative Analysis of Preparation Methods

Performance Metrics

MethodCapacityTimeSelectivityScalability
Industrial distillation99.5% purityHoursModerateHigh
Rb⁺-IIP213.08 mg/g6 minutesHighModerate
VFE nanoparticles927 μg/g35 minutesVery HighLow
RbI synthesisN/A1–2 hoursN/AHigh

Challenges and Innovations

  • Co-ion interference : Rb⁺-IIPs and VFE materials mitigate this via molecular recognition, achieving selectivity coefficients >4 against K⁺.

  • Cost : Industrial methods remain dominant for bulk production, while nanomaterials are reserved for high-purity niches.

Q & A

Q. How can rubidium ion interactions in novel adsorbents be systematically characterized?

To characterize Rb⁺ interactions in adsorbents like phosphotungstic acid-functionalized carbon (PTA@FMC), employ adsorption isotherms (e.g., Langmuir or Freundlich models) and kinetic studies to quantify capacity and rate constants. Use X-ray photoelectron spectroscopy (XPS) or FTIR to confirm binding mechanisms. For selectivity, conduct competitive adsorption experiments with interfering ions (e.g., Na⁺, K⁺) and calculate reduction rates using: Reduction Rate (%)=Q0QQ0×100\text{Reduction Rate (\%)} = \frac{Q_0 - Q}{Q_0} \times 100

where Q0Q_0 and QQ are Rb⁺ adsorption capacities without and with interferents, respectively .

Q. What analytical methods are effective for determining this compound concentration in mixed electrolyte solutions?

Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) provide high sensitivity. For complex matrices, ion chromatography with conductivity detection can separate Rb⁺ from alkali metal ions. Alternatively, non-radioactive rubidium flux assays (e.g., using CHO cells expressing ion channels) enable dynamic tracking of Rb⁺ transport .

Q. How should experiments for this compound extraction be designed to ensure reproducibility?

Document synthesis protocols (e.g., adsorbent preparation, reaction conditions) in detail, adhering to journal guidelines for experimental reproducibility . Include control experiments (e.g., blank adsorbents) and validate purity via elemental analysis or X-ray diffraction (XRD). Deposit raw data in repositories like Zenodo or include as Supplementary Information (SI) .

Advanced Research Questions

Q. How can competitive adsorption between Rb⁺ and alkali metal ions (e.g., Na⁺, K⁺) be quantitatively analyzed?

Perform batch adsorption experiments with varying concentrations of competing ions. Plot adsorption capacity vs. interferent concentration (Fig. 4 in ). Use selectivity coefficients (KNa/RbK_{Na/Rb}, KK/RbK_{K/Rb}) to quantify competition: KM/Rb=QRb[M]QM[Rb]K_{M/Rb} = \frac{Q_{Rb} \cdot [M]}{Q_M \cdot [Rb]}

where QQ is adsorption capacity and [M][M] is ion concentration. Advanced models like the Pitzer equation can account for ionic strength effects in multi-electrolyte systems.

Q. What methodologies validate rubidium flux assays in ion channel studies, and how do they compare to patch-clamp techniques?

Validate rubidium flux assays (e.g., for hERG channels) by correlating Rb⁺ efflux rates with patch-clamp electrophysiology data. Key parameters:

ParameterRubidium Flux AssayPatch-Clamp
ThroughputHigh (96/384-well plates)Low (single-cell)
Temporal ResolutionMinutes to hoursMilliseconds
SensitivityModerate (μM-mM Rb⁺)High (pA-level currents)
Use inhibitors (e.g., E-4031 for hERG) to confirm specificity .

Q. How can contradictions in Rb⁺ adsorption data across studies be resolved?

Identify variables affecting discrepancies:

  • Material properties : Surface area, functional groups, crystallinity.
  • Experimental conditions : pH, temperature, ionic strength.
  • Data normalization : Express adsorption capacity per gram adsorbent vs. surface area.
    Reconcile results by conducting meta-analyses with standardized protocols and reporting confidence intervals .

Q. What strategies integrate computational and experimental data to predict Rb⁺ behavior in complex systems?

Combine density functional theory (DFT) calculations (e.g., binding energies of Rb⁺ on adsorbents) with experimental adsorption isotherms. Validate using gas-phase ion energetics data (e.g., appearance energies from NIST Chemistry WebBook ). Machine learning models can predict Rb⁺ selectivity in multi-ion systems using datasets from high-throughput screening .

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